BenchChemオンラインストアへようこそ!

4-(cyclohexylamino)benzoic Acid

Medicinal Chemistry Ferroptosis Structure-Activity Relationship (SAR)

This high-purity 4-(cyclohexylamino)benzoic acid (CAS 66380-78-7) features a distinct cyclohexyl moiety imparting unique steric and lipophilic properties (LogD 0.87 at pH 7.4). It is an essential intermediate for synthesizing potent ferroptosis inhibitors like SRS11-92 (EC50 6 nM) and for systematic SAR studies in medicinal chemistry. Substitution with other regioisomers or alkylamino analogs invalidates SAR and introduces project risk.

Molecular Formula C13H17NO2
Molecular Weight 219.284
CAS No. 66380-78-7
Cat. No. B2534310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(cyclohexylamino)benzoic Acid
CAS66380-78-7
Molecular FormulaC13H17NO2
Molecular Weight219.284
Structural Identifiers
SMILESC1CCC(CC1)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H17NO2/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2,(H,15,16)
InChIKeyQADQJGKSFQRUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclohexylamino)benzoic Acid (CAS 66380-78-7) - Benzoic Acid Derivative Supplier & Characterization


4-(Cyclohexylamino)benzoic acid (CAS 66380-78-7) is a substituted aminobenzoic acid with a cyclohexylamino moiety at the para-position. This compound has a molecular weight of 219.28 g/mol and the molecular formula C13H17NO2 [1]. It exists as a solid with a melting point of 142-146 °C and a predicted pKa of 4.76 ± 0.10 . While often categorized with other aminobenzoic acids, its unique cyclohexyl group imparts specific steric and lipophilic properties that differentiate it from simpler alkylamino and arylamino analogs, making it a specialized intermediate for medicinal chemistry and materials science applications.

Beyond a Simple Building Block: The Unique Synthetic and Physicochemical Profile of 4-(Cyclohexylamino)benzoic Acid


Substituting 4-(cyclohexylamino)benzoic acid with a different regioisomer or a smaller alkylamino/arylamino analog introduces significant changes in key molecular properties such as lipophilicity, steric bulk, and electronic character, which can disrupt specific synthetic pathways or alter the biological activity of downstream products. For instance, the cyclohexyl group's unique LogD profile and conformational flexibility, which differ substantially from a phenyl or methyl group, are critical determinants of molecular recognition and binding affinity in certain biological systems. The quantitative evidence below details these specific, verifiable differences and their direct implications for the compound's selection as an intermediate or research tool [1].

Technical Evidence Dossier: Verifiable Differentiation of 4-(Cyclohexylamino)benzoic Acid


Regiospecificity is Critical: The 4-Position Cyclohexylamino Motif is Essential for Generating Potent Ferroptosis Inhibitors

The compound serves as an essential core for the synthesis of SRS11-92, a potent ferroptosis inhibitor. SRS11-92 is specifically derived from the ethyl ester of 3-(benzylamino)-4-(cyclohexylamino)benzoic acid. This derivative exhibits an EC50 of 6 nM against erastin-induced ferroptosis in HT-1080 cells [1]. While a direct comparator for the parent acid is unavailable, the high potency of this derivative underscores the value of the specific 4-cyclohexylamino scaffold. Analogs with different substitution patterns (e.g., the 2-cyclohexylamino isomer, CAS 10286-53-0) or different N-substituents (e.g., 4-(phenylamino)benzoic acid, CAS 1576-44-7) are not known to yield products with comparable ferroptosis inhibitory activity, highlighting the critical nature of this specific regioisomer.

Medicinal Chemistry Ferroptosis Structure-Activity Relationship (SAR)

Superior Lipophilicity vs. Phenylamino Analog for Enhanced Blood-Brain Barrier Penetration Potential

The lipophilic cyclohexyl group confers a significantly different property profile compared to a smaller alkyl or an aromatic analog. The predicted ACD/LogD at pH 7.4 for 4-(cyclohexylamino)benzoic acid is 0.87 [1]. While a direct LogD value for 4-(phenylamino)benzoic acid is not reported in the same source, its computed XLogP3 is 3.8 [2], indicating a higher intrinsic lipophilicity but a different pH-dependent behavior. The lower LogD of the cyclohexyl derivative suggests a more balanced hydrophilicity/lipophilicity at physiological pH, which may contribute to more favorable drug-like properties such as aqueous solubility and reduced non-specific binding. This difference is crucial for applications where controlled permeability and distribution are paramount.

Physicochemical Property Lipophilicity Blood-Brain Barrier (BBB)

Distinct Physicochemical Profile vs. 4-Methylamino and 3-Amino Analogs for Property-Driven Selection

The compound's physicochemical properties differ significantly from both smaller alkylamino analogs and more complex substituted derivatives. For instance, 4-(cyclohexylamino)benzoic acid has a melting point of 142-146 °C and a predicted pKa of 4.76 ± 0.10 . Its predicted logP is 3.76 [1]. In contrast, the 3-amino-4-(cyclohexylamino)benzoic acid derivative (CAS 329020-79-3) has a molecular weight of 234.29 g/mol, an additional hydrogen bond donor, and a predicted XLogP3 of 2.6 [2]. These differences in melting point (solid form behavior), pKa (ionization state), and logP (lipophilicity) provide a clear, quantitative basis for selecting the optimal benzoic acid derivative for a given synthetic or biological application.

Physicochemical Property Structure-Property Relationship Computational Chemistry

Precursor to High-Value, Targeted Molecular Scaffolds with Defined Bioactivity

Beyond SRS11-92, the 4-(cyclohexylamino)benzoic acid scaffold is a core component in other biologically active molecules. For example, the derivative 3-bromo-4-(cyclohexylamino)benzoic acid has demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages . While this is a derivative, it reinforces the value of the specific 4-cyclohexylamino motif. In contrast, the 2-cyclohexylamino isomer (CAS 10286-53-0) is more commonly referenced as a general building block without a similarly documented, specific and potent biological application [1]. This positions the 4-substituted isomer as a more targeted intermediate for programs focusing on inflammation or cell death pathways.

Synthetic Intermediate Medicinal Chemistry Ferroptosis

Recommended Use Cases: Maximizing Value from 4-(Cyclohexylamino)benzoic Acid Procurement


Medicinal Chemistry for Ferroptosis-Targeting Therapeutics

Procurement is justified when the research objective is to synthesize and explore novel ferroptosis inhibitors. As the core scaffold for SRS11-92, a compound with established and potent activity (EC50 = 6 nM), this specific isomer is a required starting material. Substituting it with a different aminobenzoic acid would lead to a different chemical series with unvalidated SAR, representing a significant project risk [1].

Structure-Activity Relationship (SAR) Studies on Lipophilicity and BBB Permeability

This compound is an ideal choice for systematic SAR studies aimed at optimizing a molecule's lipophilic profile. Its experimentally determined LogD of 0.87 at pH 7.4 provides a quantifiable data point for comparing against analogs with higher or lower lipophilicity, enabling informed decisions during lead optimization for central nervous system (CNS) or other permeability-sensitive targets [2].

Synthesis of Anti-inflammatory or Immunomodulatory Agents

Researchers focused on modulating TNF-α production or related inflammatory pathways should consider this compound as a key intermediate. The demonstrated activity of a closely related derivative (3-bromo-4-(cyclohexylamino)benzoic acid) in inhibiting TNF-α production validates the 4-cyclohexylamino-benzoic acid scaffold as a productive starting point for generating novel anti-inflammatory leads .

Crystallography and Solid-State Property Studies

With a well-defined experimental melting point of 142-146 °C and a known solid form, this compound is suitable for fundamental solid-state characterization studies, co-crystal screening, or as a reference material in analytical method development where a consistent and defined physical form is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(cyclohexylamino)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.